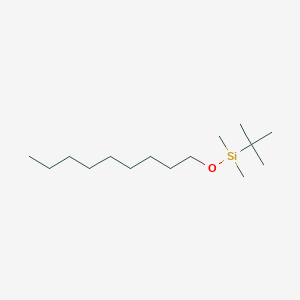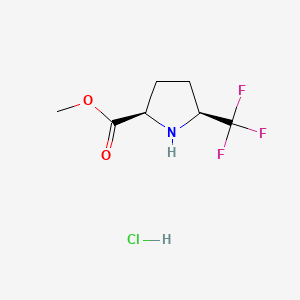
(5S)-5-Trifluoromethyl-D-proline methyl ester hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a synthetic compound that belongs to the class of proline derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the proline ring, which imparts unique chemical and physical properties. It is commonly used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (5S)-5-Trifluoromethyl-D-proline.
Esterification: The proline derivative undergoes esterification with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, alcohols, and substituted proline derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-Methyl-D-proline methyl ester hydrochloride
- (5S)-5-Ethyl-D-proline methyl ester hydrochloride
- (5S)-5-Phenyl-D-proline methyl ester hydrochloride
Uniqueness
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and selective in various chemical reactions compared to its analogs.
Conclusion
(5S)-5-Trifluoromethyl-D-proline methyl ester hydrochloride is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.
Properties
Molecular Formula |
C7H11ClF3NO2 |
|---|---|
Molecular Weight |
233.61 g/mol |
IUPAC Name |
methyl (2R,5S)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-5(11-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
InChI Key |
XLFHIMAVQSCSCX-JBUOLDKXSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CC[C@H](N1)C(F)(F)F.Cl |
Canonical SMILES |
COC(=O)C1CCC(N1)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



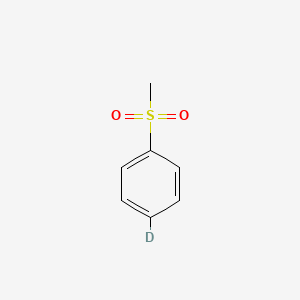
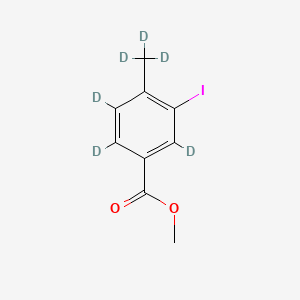
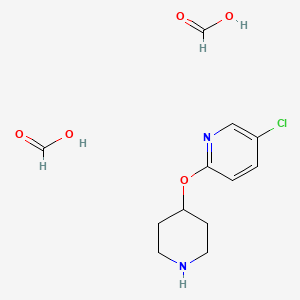
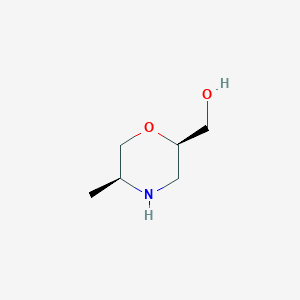


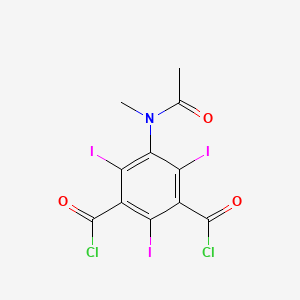
![1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride](/img/structure/B14029555.png)
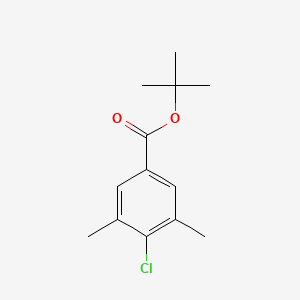
![6-Chloropyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B14029566.png)
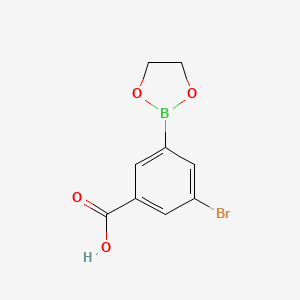
![(4-Chloro-6-fluoro-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B14029572.png)
